Radioprotective Survival Advantage in Irradiated Mice
In a head-to-head panel of 20 vinyl-quinoline derivatives tested in Wistar mice, 8-(2-(butylthio)ethoxy)quinoline (designated ‘Compound IV’) achieved a 25% survival protection rate in irradiated animals, whereas the next-best compounds (I, XII, XVI, XVIII) each conferred only 10–15% protection and the remaining 15 compounds were completely ineffective [1]. This direct intra‑study comparison demonstrates approximately 1.7- to 2.5-fold superior radioprotective efficacy.
| Evidence Dimension | Radioprotective survival rate (protection from radiation-induced death) |
|---|---|
| Target Compound Data | 25% survival protection in irradiated Wistar mice |
| Comparator Or Baseline | Compounds I, XII, XVI, XVIII: 10–15% survival protection; Compounds II, III, V–VIII, X, XI, XIII–XV, XVII, XIX, XX: 0% protection (ineffective) |
| Quantified Difference | Absolute 10–15 percentage-point advantage; 1.7- to 2.5-fold higher efficacy versus best-performing comparators |
| Conditions | In vivo radioprotection assay; Wistar mice model; irradiation dose sufficient to cause lethality in unprotected controls; 20-compound screening panel |
Why This Matters
For researchers procuring a quinoline-based radioprotective lead, this compound provides the highest documented in‑vivo survival advantage within its screening class, reducing the risk of selecting a structurally similar but inactive analog.
- [1] Il'iuchenok, T.Iu. et al. Pharmacological properties of some vinyl derivatives of quinoline. Farmakol. Toksikol. 42(4), 396-402 (1979). PMID: 477962. View Source
